1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one is a fused nitrogen heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of pyrazolo compounds, which are characterized by their unique structural features and diverse pharmacological properties. The compound is classified as a derivative of pyridazine and pyrazole, making it significant in the study of heterocyclic chemistry.
The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through various methods, primarily focusing on the use of N-arylsydnones and hydrazones. A notable synthetic route involves the intramolecular nucleophilic addition-elimination reaction of hydrazones derived from 3-aryl-4-acetylsydnones. This method exploits the 1,3-dipolar nature of N-arylsydnones, leading to the formation of the target compound through a concerted mechanism.
The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one features a pyrazole ring fused with a pyridazine moiety. The structural formula can be represented as follows:
1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions typical for heterocyclic compounds, including electrophilic substitution and nucleophilic addition. Notably, its reactivity can be attributed to the presence of nitrogen atoms in its structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.
The mechanism of action for 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with biological targets such as enzymes or receptors. It has been shown to exhibit activity as a soluble guanylyl cyclase stimulator, which plays a crucial role in vasodilation and anti-inflammatory responses.
1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one has significant applications in medicinal chemistry due to its pharmacological properties:
The 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold has evolved into a cornerstone of modern medicinal chemistry due to its structural resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. This bicyclic system combines a pyrazole ring fused at the 3,4-positions to a pyridazinone, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions. Its "privileged scaffold" status arises from demonstrated versatility across therapeutic areas, including oncology, virology, and inflammation [2] [9]. The scaffold’s synthetic accessibility allows for extensive derivatization at N1, C3, C4, C5, and C6 positions, enabling medicinal chemists to fine-tune physicochemical properties and target affinity. Over 300,000 pyrazolo-fused heterocycles have been documented in scientific literature and patents, with pyrazolo[3,4-d]pyridazinones representing a significant subclass due to their balanced pharmacokinetic profiles and target engagement capabilities [4] [9].
Pyrazolo[3,4-d]pyridazinones exhibit distinct advantages and limitations when compared to isomeric systems like pyrazolo[3,4-b]pyridines:
Table 1: Comparative Analysis of Bicyclic Heterocyclic Scaffolds [4] [5] [9]
Scaffold | Dipole Moment (D) | Dominant Tautomer | pKa (Conjugate Acid) | H-Bond Acceptor Sites |
---|---|---|---|---|
1H-Pyrazolo[3,4-d]pyridazin-7-one | 4.22 | 1H,6H | ~2.0 (pyridazine N) | 3 (lactam O + 2N) |
1H-Pyrazolo[3,4-b]pyridine | 3.98 | 1H | ~3.5 (pyridine N) | 2 (ring N atoms) |
Imidazo[1,2-b]pyridazine | 4.05 | Fixed | ~4.1 | 3 |
The therapeutic trajectory of this scaffold is marked by seminal target-driven innovations:
Kinase Inhibition: Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) demonstrated dual inhibition of wild-type EGFR (IC₅₀ = 0.016 µM) and the T790M mutant (IC₅₀ = 0.236 µM), overcoming a major resistance mechanism in non-small cell lung cancer. This derivative induced apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold) and S/G2-M cell cycle arrest in A549 and HCT-116 cells [1]. Hybrid molecules incorporating quinoline moieties (e.g., compound 11j) exhibited dual PDE5 inhibition and pro-apoptotic effects in NCI-60 screening, showing GI₅₀ values of 1.28–8.30 µM across nine cancer types [6].
Antiviral Agents: Pyrazolo[3,4-d]pyridazin-7-one derivatives showed selective inhibition of Zika virus NS2B-NS3 protease, a key replication enzyme. Compound 9b achieved an EC₅₀ of 25.6 µM (SI = 22.4) by acting as a non-competitive inhibitor forming five critical interactions with catalytic residues (His51, Asp75, Ser135, Ala132, Tyr161). Docking simulations confirmed stable binding in the allosteric pocket [3] [8].
PDE5/Oncology Hybrids: Scaffold hybridization strategies merging pyrazolo[3,4-d]pyrimidin-4-one with quinoline produced dual-mechanism agents. These hybrids leverage PDE5 inhibition to elevate cGMP—activating downstream apoptosis pathways—while simultaneously targeting kinase signaling, exemplified by NCI-60 activity profiles [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1